N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide
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Description
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole nucleus is part of the vitamin B (thiamine) structure. Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Synthesis Analysis
Thiazoles can be synthesized through several methods. One common method involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Molecular Structure Analysis
Thiazoles have similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazoles can vary depending on the specific compound. For example, free thiazole is a light-yellow liquid with an odor similar to pyridine .Future Directions
Mechanism of Action
Target of Action
The primary target of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide is Glucokinase . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an essential step in the glycolysis pathway. This enzyme plays a crucial role in regulating carbohydrate metabolism and maintaining glucose homeostasis.
Mode of Action
It is believed to interact with its target, glucokinase, potentially altering its activity . This interaction could lead to changes in the metabolic processes controlled by this enzyme, impacting glucose metabolism and insulin regulation.
Biochemical Pathways
The compound’s interaction with Glucokinase affects the glycolysis pathway, a critical biochemical pathway for energy production. By influencing the activity of Glucokinase, the compound can potentially alter the rate of glucose metabolism, affecting energy production and glucose levels in the body .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Glucokinase and the subsequent impact on glucose metabolism. By modulating the activity of Glucokinase, the compound could potentially influence cellular energy production and glucose regulation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .
properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-14-4-10-17(11-5-14)28(25,26)12-2-3-19(24)23-20-22-18(13-27-20)15-6-8-16(21)9-7-15/h4-11,13H,2-3,12H2,1H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTKMVJXEIATDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide |
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